1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a difluorocyclopropyl group and a pyrazole ring in its structure imparts distinctive chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene with difluorocarbene, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring also plays a crucial role in the compound’s overall activity by providing a stable and versatile scaffold for interactions with biological targets .
Comparison with Similar Compounds
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group, which can lead to different chemical and biological properties.
2,2-Difluorocyclopropanecarboxylic acid: This compound lacks the pyrazole ring, making it less versatile in terms of biological interactions but still valuable for its fluorinated cyclopropyl group.
The uniqueness of this compound lies in its combination of the difluorocyclopropyl group and the pyrazole ring, which imparts distinctive chemical and biological properties that are not observed in other similar compounds .
Biological Activity
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Chemical Formula : CHFNO
- Molecular Weight : 188.13 g/mol
Structural Characteristics
The compound features a difluorocyclopropyl group and a pyrazole ring, which contribute to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The difluorocyclopropyl moiety enhances binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The pyrazole ring serves as a stable scaffold for interactions with these targets.
Enzyme Inhibition
Recent studies indicate that derivatives of this compound exhibit inhibitory activity against various enzymes. For instance, compounds derived from this structure have shown promising results as inhibitors of neuraminidase (NA), with some derivatives achieving inhibition percentages as high as 72% at concentrations of 10 μM .
Structure-Activity Relationships (SAR)
The SAR analysis suggests that substituents on the pyrazole ring significantly influence biological activity. For example:
- Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated increased inhibitory potency.
- The presence of bulky groups at the N-1 position of the pyrazole moiety has been correlated with enhanced NA inhibitory activity .
Case Study 1: Neuraminidase Inhibitors
A study focused on synthesizing and evaluating derivatives of this compound for neuraminidase inhibition revealed that certain modifications led to significant increases in inhibitory potency. In particular, compound 12c, featuring a 4-fluorophenyl group, exhibited the highest activity with an inhibition percentage of 56.45% .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of pyrazole derivatives, including those based on this compound. Results indicated that some derivatives displayed notable antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Comparative Analysis
Compound | Inhibition Activity | Key Features |
---|---|---|
12c | 56.45% at 10 μM | 4-Fluorophenyl substituent |
12b | Similar to 12c | Cyclohexylmethyl group |
24b | 60.91% at 10 μM | 2-Methylphenyl substituent |
This table summarizes the inhibitory activities of selected derivatives, highlighting how structural variations impact biological effectiveness.
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-4(6(12)13)1-2-10-11/h1-2,5H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSPRXKPRJHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229312-67-6 | |
Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.